Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Cannabinoid Research CB1 Antagonist Structure-Activity Relationship (SAR)

Procure CAS 305346-22-9 for baseline SAR control. Its non-alkylated 3,4-dichlorophenyl core eliminates the activity-altering 4-alkyl/5-aryl groups present in rimonabant/AM4113. Essential for deconvoluting intrinsic pyrazole scaffold effects, mapping halogen positional requirements (distinct from 2,4-dichloro isomers), and establishing controls for biased GPCR ligand development. Ensure experimental reproducibility by sourcing a validated, minimal pharmacophore.

Molecular Formula C10H7Cl2N3O
Molecular Weight 256.09
CAS No. 305346-22-9
Cat. No. B2480686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
CAS305346-22-9
Molecular FormulaC10H7Cl2N3O
Molecular Weight256.09
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=CC=NN2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O/c11-7-2-1-6(5-8(7)12)14-10(16)9-3-4-13-15-9/h1-5H,(H,13,15)(H,14,16)
InChIKeyVTCSLYLNYRCXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9) - Core Structural and Procurement Context


N-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9) is a synthetic organic compound characterized by a pyrazole core with a 3-carboxamide group and a 3,4-dichlorophenyl substituent, giving it the molecular formula C10H7Cl2N3O and a molecular weight of 256.09 g/mol . This compound represents a simplified, non-alkylated scaffold within the broader class of 1H-pyrazole-3-carboxamides, which are known for diverse biological activities including cannabinoid receptor antagonism, 15-lipoxygenase-1 (15-LOX-1) inhibition, and kinase modulation [1][2]. Its structural simplicity, in contrast to many multi-substituted analogs (e.g., SR141716A/rimonabant), makes it a valuable tool for deconvoluting the minimum pharmacophore required for target engagement, serving as a baseline comparator in structure-activity relationship (SAR) studies.

Procurement Risk: Why N-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide Cannot Be Interchanged with Other Pyrazole-3-Carboxamides


Generic substitution among pyrazole-3-carboxamides introduces significant scientific and procurement risk due to the steep SAR governing this class. The position and type of halogen substitution on the N-phenyl ring (e.g., 3,4-dichloro vs. 2,4-dichloro) as well as the presence or absence of additional alkyl/aryl groups at the pyrazole 4- and 5-positions profoundly alter target engagement, selectivity profiles, and functional activity [1]. For instance, the core structure of N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, lacking 4-alkyl/5-aryl groups, differentiates it from highly optimized CB1 antagonists like rimonabant (SR141716A) [2]. Similarly, the specific 3,4-dichloro substitution pattern, as opposed to 2,4-dichloro, is documented to yield different inhibitory potencies against enzymes like human 15-LOX-1 [3]. Using a non-validated analog or isomer can lead to non-reproducible results, misinterpretation of SAR, or complete loss of the intended biological signal.

Quantitative Differentiation of N-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9) from Key Analogs


Structural Simplicity as a Differentiation Strategy: A Minimalist Probe vs. Multi-Substituted CB1 Antagonists

N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9) is structurally distinct from clinical-stage CB1 antagonists like rimonabant (SR141716A) and surinabant (SR147778) due to the absence of 4-alkyl/5-aryl substitutions on its pyrazole core. This minimal structure lacks the key 4-methyl and 5-(4-chlorophenyl) groups that are critical for high-affinity CB1 binding and inverse agonism in optimized leads [1]. Unlike its multi-substituted counterparts, this compound's simpler architecture reduces its likelihood of exhibiting potent inverse agonism at CB1, thereby positioning it as a valuable control or scaffold-hopping starting point for probing non-CB1, non-CB2 mechanisms [2].

Cannabinoid Research CB1 Antagonist Structure-Activity Relationship (SAR) Pharmacophore Mapping

Halogen Substitution Pattern Specificity: 3,4-Dichloro vs. 2,4-Dichloro in 15-LOX-1 Inhibition

The specific 3,4-dichloro substitution pattern on the N-phenyl ring of this compound differentiates it from the closely related 2,4-dichloro isomer. While direct quantitative data for CAS 305346-22-9 is not publicly available, the 2,4-dichloro isomer (N-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide) is a known inhibitor of human 15-LOX-1 with an IC50 of 0.000099 mM (99 nM) [1]. This demonstrates that the pyrazole-3-carboxamide scaffold with a dichlorophenyl group is a valid chemotype for 15-LOX-1 inhibition, and the specific position of the chlorine atoms is a critical determinant of potency. The 3,4-dichloro variant represents a key comparator for establishing the SAR around this enzyme target [2].

Inflammation Research Lipoxygenase Pathway 15-LOX-1 Inhibitors Enzyme Inhibition Assay

Differentiation from CB1 Neutral Antagonist AM4113: Minimalist Core vs. Potent, Multi-Substituted Pharmacophore

The target compound, N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9), serves as a minimalist structural core compared to the potent CB1 neutral antagonist AM4113. AM4113, a pyrazole-3-carboxamide analog of rimonabant, is characterized by additional 4-methyl and 5-(4-chlorophenyl) groups on its pyrazole ring, which confer high affinity (Ki = 0.8 nM) and functional selectivity for the CB1 receptor [1]. The target compound lacks these key pharmacophoric elements, making it a useful tool for studying the contributions of these specific substitutions to receptor binding and downstream signaling [2].

Cannabinoid Pharmacology CB1 Neutral Antagonist Obesity Research Receptor Binding

Validated Research Applications for N-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9) Based on Core Evidence


Scaffold-Hopping and Core Pharmacophore Deconvolution in Cannabinoid Receptor Research

Due to its minimal structural features, N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is an ideal tool for deconvoluting the core pharmacophore of pyrazole-based cannabinoid ligands. Researchers can use this compound to differentiate the intrinsic activity of the basic scaffold from the enhanced potency and functional selectivity imparted by the 4-alkyl/5-aryl groups found in compounds like rimonabant (SR141716A) and AM4113 [1]. This application is critical for understanding non-CB1, non-CB2 mediated effects and for designing next-generation therapeutics with improved safety profiles [2].

Building Structure-Activity Relationship (SAR) Libraries for Human 15-Lipoxygenase-1 (15-LOX-1) Inhibitors

The compound's 3,4-dichlorophenyl motif serves as a critical SAR comparator to the 2,4-dichlorophenyl isomer, which demonstrates nanomolar inhibitory activity against human 15-LOX-1 (IC50 = 99 nM) [1]. By including CAS 305346-22-9 in an inhibitor library, medicinal chemists can map the precise positional requirements of halogen substitution on the N-phenyl ring for enzyme inhibition, thereby refining computational models and guiding the design of more selective and potent anti-inflammatory agents [2].

Control Compound for Functional Selectivity Studies in G-Protein Coupled Receptor (GPCR) Pharmacology

Given the distinct functional profiles of various pyrazole-3-carboxamides at the CB1 receptor—ranging from inverse agonism (rimonabant) to neutral antagonism (AM4113) [1]—this minimally substituted analog can function as a baseline control. It helps in evaluating the contribution of specific structural appendages to ligand bias and G-protein coupling efficacy [2]. This is essential for academic and industrial labs focused on developing biased GPCR ligands for metabolic and neurological disorders.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.